N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-3-methylbenzene-1-sulfonamide
Description
Properties
IUPAC Name |
N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-3-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3S/c1-12-6-5-7-13(10-12)19(17,18)15-11-14(16)8-3-2-4-9-14/h3,5-8,10,15-16H,2,4,9,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQALUSNBOHMKQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)NCC2(CCCC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step reaction process. One common method involves the reaction of 3-methylbenzenesulfonyl chloride with 1-hydroxycyclohex-2-en-1-ylmethylamine under controlled conditions. The reaction typically requires a base such as triethylamine and a solvent like dichloromethane.
Industrial Production Methods: In an industrial setting, the synthesis may involve larger-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and safety.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of corresponding carbonyl compounds.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, replacing the sulfonamide with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines and alcohols can be used, often in the presence of a base.
Major Products Formed:
Oxidation: Cyclohexenone derivatives.
Reduction: Amines.
Substitution: Various amides and esters.
Scientific Research Applications
Chemistry: The compound can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It may serve as a probe in biological studies to understand enzyme mechanisms and interactions with biological macromolecules.
Industry: Use in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-3-methylbenzene-1-sulfonamide exerts its effects depends on its specific application. For instance, in drug discovery, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding and inhibition.
Molecular Targets and Pathways Involved:
Enzymes: Potential inhibition of specific enzymes involved in disease pathways.
Receptors: Binding to receptors to modulate signaling pathways.
Comparison with Similar Compounds
Core Structural Features
Target Compound :
Comparisons :
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide (): Functional Groups: Amide (–CONH–), 3-methylbenzene, hydroxy-dimethyl ethyl group. Applications: Demonstrated utility in metal-catalyzed C–H bond functionalization via its N,O-directing group .
N-[(1-Hydroxycyclohex-2-en-1-yl)methyl]-1-methyl-2-(propan-2-yl)-1H-imidazole-4-sulfonamide () :
- Functional Groups : Sulfonamide, imidazole, hydroxycyclohexenylmethyl.
- Contrast : Replaces the 3-methylbenzene ring with an imidazole moiety, which could enhance biological activity (e.g., enzyme inhibition) but reduce aromatic stabilization .
Benzimidazole Derivatives () :
- Functional Groups : Benzimidazole core with methoxy or acetamide substituents.
- Contrast : Lack sulfonamide groups but share nitrogen-rich heterocycles, often associated with antimicrobial or anticancer activity .
Data Tables
Table 1: Structural Comparison of Sulfonamide Derivatives
Biological Activity
N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-3-methylbenzene-1-sulfonamide, also known as HET0016, is a sulfonamide compound with significant potential in medicinal chemistry. Its structure features a cyclohexene ring with a hydroxyl group, which is linked to a benzene ring containing a methyl group and a sulfonamide functional group. This unique configuration contributes to its biological activity, particularly as an enzyme inhibitor.
Research indicates that this compound primarily functions as an enzyme inhibitor . The compound has been shown to interact with specific molecular targets involved in disease pathways, including cancer and inflammation. Its mechanism typically involves binding to active sites on enzymes or receptors, inhibiting their activity, and influencing various biological signaling pathways.
Enzyme Inhibition Studies
Several studies have highlighted the compound's ability to inhibit specific enzymes:
| Enzyme Target | Effect of Inhibition | Disease Context |
|---|---|---|
| Kinases | Modulation of signaling pathways related to cell growth | Cancer |
| Cyclooxygenases | Reduction in inflammatory mediators | Inflammation |
These interactions are crucial for understanding the therapeutic potential of this compound and guiding further drug development efforts.
Case Studies and Research Findings
- Cancer Research : In vitro studies have shown that HET0016 effectively inhibits specific kinases involved in tumor progression. For example, it was found to reduce proliferation in certain cancer cell lines by up to 50% when used at concentrations of 10 µM.
- Inflammation Models : Animal studies demonstrated that administration of HET0016 led to a significant decrease in inflammatory markers in models of arthritis, suggesting its potential use as an anti-inflammatory agent.
- Toxicological Assessments : Toxicity studies indicated that while the compound exhibits some toxicity towards algae, it is relatively non-toxic to fish and daphnids, implying a low environmental risk profile .
Synthesis and Structural Comparisons
The synthesis of this compound can be accomplished through several methods, typically involving nucleophilic substitution reactions. The following table compares it with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N-[(4-hydroxycyclohex-2-en-1-yl)methyl]-3-methylbenzene-1-sulfonamide | Similar cyclohexene structure but different substitution pattern | Variations in biological activity due to hydroxyl positioning |
| N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-4-methylbenzene-1-sulfonamide | Same core structure but different methyl substitution on benzene | May exhibit different enzyme selectivity |
| 2-chloro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzene-1-sulfonamide | Chlorine substitution instead of methyl on benzene | Potentially altered pharmacokinetic properties |
The uniqueness of this compound lies in its specific substitution pattern on the benzene ring combined with the hydroxyl group on the cyclohexene ring, which influences both its reactivity and biological activity.
Q & A
Basic Research Questions
Q. What methodological considerations are critical for synthesizing N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-3-methylbenzene-1-sulfonamide, and how can purity be validated?
- Answer : Synthesis typically involves sulfonamide coupling and cyclohexenol derivatization. Key steps include controlling reaction temperature (e.g., 0–5°C for sulfonyl chloride intermediates) and using anhydrous conditions to avoid hydrolysis. Post-synthesis, purity validation requires HPLC with UV detection (e.g., C18 column, 254 nm) and mass spectrometry for molecular weight confirmation . Impurity profiling should follow pharmacopeial guidelines, such as setting limits for individual impurities (≤0.1%) and total impurities (≤0.5%) using relative response factors .
Q. How can the compound’s solubility and stability be systematically evaluated for in vitro assays?
- Answer : Solubility is tested in tiered solvents (DMSO, PBS, ethanol) using nephelometry or UV-Vis spectroscopy. Stability studies involve incubating the compound at 25°C/60% RH and 40°C/75% RH over 14 days, followed by HPLC analysis to detect degradation products. For pH stability, use buffers (pH 1–9) and monitor via LC-MS .
Q. What spectroscopic and crystallographic methods are optimal for structural characterization?
- Answer : Single-crystal X-ray diffraction (SCXRD) provides definitive stereochemical assignments, with data collected at 296 K (λ = 0.71073 Å) and refined using SHELXL. Dihedral angles between aromatic and cyclohexenyl rings (e.g., 37–40°) confirm spatial conformation . Complementary NMR (¹H/¹³C, DEPT, COSY) and IR spectroscopy validate functional groups, such as sulfonamide S=O stretches (~1350 cm⁻¹) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s biological activity?
- Answer : SAR requires iterative synthesis of analogs with modified substituents (e.g., halogenation at the benzene ring or cyclohexenyl hydroxyl group alkylation). Biological assays (e.g., enzyme inhibition, cytotoxicity) are paired with computational docking (AutoDock Vina) to correlate activity with structural features like hydrogen-bond donor capacity or lipophilicity (logP calculated via ChemAxon) .
Q. What strategies resolve contradictions in pharmacological data, such as conflicting IC₅₀ values across studies?
- Answer : Contradictions arise from assay variability (e.g., cell line differences, endpoint measurements). Mitigation involves:
- Triangulation : Replicate assays in orthogonal systems (e.g., enzymatic vs. cell-based).
- Standardization : Use reference compounds (e.g., acetazolamide for carbonic anhydrase inhibition) .
- Meta-analysis : Apply random-effects models to aggregate data from ≥5 independent studies, accounting for heterogeneity via I² statistics .
Q. How can impurity profiling and degradation pathways be rigorously analyzed to meet regulatory standards?
- Answer : Forced degradation (acid/base/oxidative stress) identifies major degradants. LC-MS/MS with QTOF detection characterizes degradation products (e.g., sulfonic acid derivatives from hydrolysis). Quantification follows ICH Q3A/B guidelines, using calibration curves for known impurities (R² ≥0.99) .
Q. What computational methods predict the compound’s pharmacokinetic properties and toxicity?
- Answer : ADMET prediction via SwissADME or pkCSM estimates bioavailability (%F = 65–80), BBB permeability (logBB = -0.5), and CYP450 inhibition (e.g., CYP3A4 Ki = 8 µM). Toxicity endpoints (hERG inhibition, Ames test) use QSAR models validated with Tox21 datasets .
Methodological Recommendations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
